二苯并呋喃-1-醇

描述

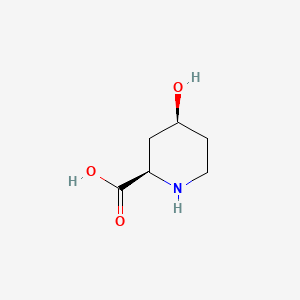

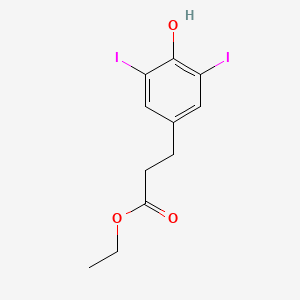

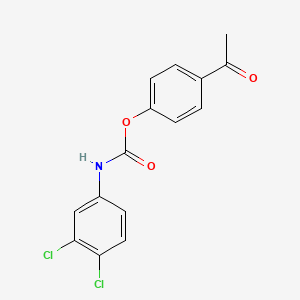

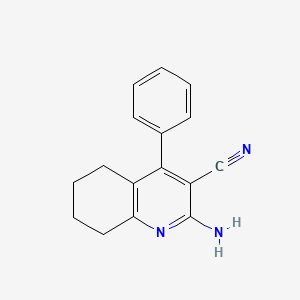

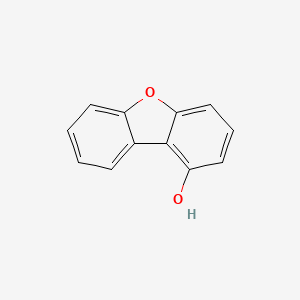

Dibenzofuran-1-ol, also known as 1-Hydroxydibenzofuran, is a chemical compound with the molecular formula C12H8O2 . It is a derivative of dibenzofuran, a compound of considerable industrial and environmental significance .

Synthesis Analysis

The synthesis of dibenzofurans has been a topic of interest in recent years. The process often starts with the creation of the C–O bond of the furan ring. This is followed by the formation of dibenzofurans by cyclizing diarylether derivatives. The last part of the synthesis involves the construction of dibenzofurans from benzofuran or phenol derivatives .Molecular Structure Analysis

The molecular structure of Dibenzofuran-1-ol consists of two benzene rings fused to a central furan ring . The average mass of the molecule is 184.191 Da and the monoisotopic mass is 184.052429 Da .Chemical Reactions Analysis

Dibenzofuran-1-ol undergoes various chemical reactions. For instance, it can undergo electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Additionally, reaction mechanisms explaining certain dibenzofuran formation are described in the literature .Physical And Chemical Properties Analysis

Dibenzofuran-1-ol has a molecular formula of C12H8O2 . The average mass of the molecule is 184.191 Da and the monoisotopic mass is 184.052429 Da . More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.科学研究应用

细胞毒性和抗血小板活性

二苯并呋喃-1-醇衍生物,特别是肟型二苯并呋喃衍生物,已被发现对癌细胞具有细胞毒性活性。一项研究发现,某些二苯并呋喃肟衍生物表现出抗癌特性,而肟醚对花生四烯酸诱导的血小板聚集表现出有效的抑制活性 (Wang 等,2004)。

二苯并呋喃衍生物的合成

已探索高效且环保的二苯并呋喃衍生物合成方法。开发了一种通过分子内 C-O 键形成合成这些衍生物的有效方法,突出了它们在医药和电子材料中的应用 (Cho 等,2017)。

用于生物活性物质的双官能化和三官能化二苯并呋喃

已报道了由二苯并呋喃-1-醇合成双官能化和三官能化二苯并呋喃。这些化合物对于开发生物活性物质或材料很重要,通过铃木-宫浦反应选择性单取代 (Wern 等,2018)。

抗疟疾和细胞毒性特性

从真菌 Preussia sp. 中分离出的二苯并呋喃被发现对引起疟疾的恶性疟原虫具有抗疟疾活性,并且在细胞系中具有中等的细胞毒性 (Talontsi 等,2014)。

抗炎和抗菌剂

从澳大利亚植物 Pilidiostigma glabrum 中鉴定出具有潜在抗炎和抗菌特性的新型二苯并呋喃。这些化合物对几种革兰氏阳性菌表现出有希望的活性,并抑制巨噬细胞中的一氧化氮合成 (Shou 等,2012)。

疏水芳香族化合物的传感器蛋白

对二苯并呋喃利用放线菌的研究揭示了传感器蛋白 DfdR 的存在,该蛋白调节负责二苯并呋喃降解的基因的转录。这种蛋白质对几种疏水芳香族化合物具有特异性 (Iida 等,2008)。

抗高血糖活性

从南美药用植物 Achyrocline satureioides 中分离出的一种新型二苯并呋喃,即臭草黄素,在 2 型糖尿病小鼠模型中显示出显着的抗高血糖活性 (Carney 等,2002)。

多环芳烃的细菌降解

发现一种 Janibacter sp. 菌株能够降解多环芳烃,包括二苯并呋喃,使其成为生物修复应用的潜在候选者 (Yamazoe 等,2004)。

安全和危害

While specific safety and hazard information for Dibenzofuran-1-ol is not available, it’s important to handle all chemical substances with care. For dibenzofuran, a related compound, it’s advised to avoid inhalation of dust, contact with skin and eyes, and ingestion . It’s also important to prevent the chemical from entering drains .

未来方向

The synthesis and study of dibenzofuran derivatives, including Dibenzofuran-1-ol, continue to be an area of interest in the field of organic chemistry . These compounds have potential applications in many areas due to their biological activities . Therefore, future research may focus on exploring these activities further and developing new synthesis methods .

作用机制

Target of Action

Dibenzofuran-1-ol, like other benzofuran compounds, has been shown to have a broad range of biological activities Benzofuran compounds have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers .

Mode of Action

It is known that benzofuran compounds can slow down conduction velocity and reduce sinus node autonomy . This suggests that Dibenzofuran-1-ol may interact with its targets to modulate electrical activity within the heart, potentially having a therapeutic effect on conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Biochemical Pathways

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that Dibenzofuran-1-ol may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the biological activities of benzofuran compounds, it can be inferred that dibenzofuran-1-ol may have a range of effects at the molecular and cellular level, potentially including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

属性

IUPAC Name |

dibenzofuran-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFIUYPXCGSSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397179 | |

| Record name | Dibenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzofuran-1-ol | |

CAS RN |

82493-21-8, 33483-06-6 | |

| Record name | Dibenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dibenzofuranol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S)-2-Hydroxy-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3021520.png)